molecular formula C14H16N4O B1384278 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one CAS No. 62458-92-8

2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B1384278
CAS No.: 62458-92-8
M. Wt: 256.3 g/mol
InChI Key: PUDMEXIJNZOGIC-UHFFFAOYSA-N
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Description

2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound with a unique structural framework that has drawn interest for its potential applications in various scientific fields. This compound's core structure is based on the pyrimidine and pyridine rings, which are common motifs in biologically active molecules.

Mechanism of Action

Target of Action

It is suggested that the compound may be used in the synthesis of a parp inhibitor . PARP (Poly ADP-ribose polymerase) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Biochemical Pathways

The compound may affect the DNA repair pathway due to its potential role as a PARP inhibitor. By inhibiting PARP proteins, it could prevent the repair of single-strand DNA breaks. This could lead to the accumulation of DNA damage, potentially causing cell death .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its potential role as a PARP inhibitor. By inhibiting PARP proteins, it could disrupt DNA repair processes and lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of appropriate substituted benzylamines with suitable pyrido[3,4-d]pyrimidine precursors. The key steps often include cyclization reactions under specific conditions that favor the formation of the tetrahydropyrido[3,4-d]pyrimidinone core.

  • Common reaction conditions involve using catalysts like Lewis acids, bases, and sometimes transition metals to facilitate the necessary ring closure and functional group transformations.

Industrial Production Methods

  • Industrially, the synthesis might be scaled up using flow chemistry techniques to enhance yield and reproducibility. High-pressure and high-temperature reactors might be employed to ensure complete conversion and purity of the desired compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions where the tetrahydropyrido ring can be oxidized to form additional functional groups.

  • Reduction: : The compound's potential to undergo reduction can lead to the formation of more simplified structures, potentially yielding biologically active derivatives.

  • Substitution: : It can participate in nucleophilic substitution reactions where the amino group can be modified to introduce a variety of side chains and functional groups.

Common Reagents and Conditions

  • Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions.

Major Products

  • Major products from these reactions include various derivatives with altered electronic and steric properties, which may have enhanced biological or chemical activity.

Scientific Research Applications

Chemistry

Biology and Medicine

  • In medicinal chemistry, it is explored for its potential as a lead compound in the development of drugs, particularly due to its ability to interact with biological targets.

  • It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties, owing to its interaction with specific enzymes and receptors.

Industry

  • Beyond pharmaceuticals, its derivatives might find uses in agrochemicals and as intermediates in the synthesis of more complex organic compounds.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Compared to other pyrimidine-based compounds, 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is unique in its ability to form stable tetrahydropyrido rings, which can significantly enhance its biological activity.

  • Similar compounds like 2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one lack the benzyl substitution, which can reduce their efficacy in certain biological applications.

List of Similar Compounds

  • 2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

  • 2-Amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

  • 2-Amino-7-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

That’s a lot to digest! This should give you a thorough understanding of this fascinating compound and its relevance in various scientific contexts.

Properties

IUPAC Name

2-amino-7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c15-14-16-12-9-18(7-6-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMEXIJNZOGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00487034
Record name 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62458-92-8
Record name 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00487034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
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2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

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